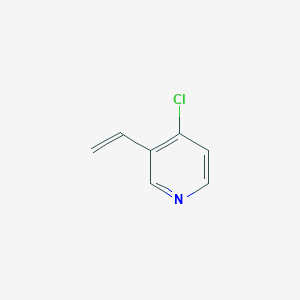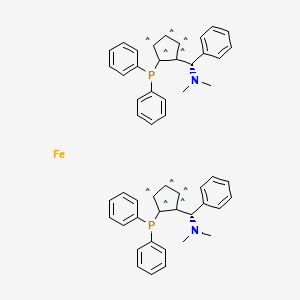
1,1'-Biphenyl, 4,4'-dibromo-2,2',6,6'-tetramethyl-
描述
1,1’-Biphenyl, 4,4’-dibromo-2,2’,6,6’-tetramethyl- is an organic compound with the molecular formula C16H16Br2 It is a derivative of biphenyl, where the biphenyl core is substituted with bromine atoms at the 4 and 4’ positions and methyl groups at the 2, 2’, 6, and 6’ positions
准备方法
The synthesis of 1,1’-Biphenyl, 4,4’-dibromo-2,2’,6,6’-tetramethyl- can be achieved through several synthetic routes. One common method involves the bromination of 2,2’,6,6’-tetramethylbiphenyl using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the 4 and 4’ positions.
Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 1,1’-Biphenyl, 4,4’-dibromo-2,2’,6,6’-tetramethyl-.
化学反应分析
1,1’-Biphenyl, 4,4’-dibromo-2,2’,6,6’-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1,1’-Biphenyl, 4,4’-dimethoxy-2,2’,6,6’-tetramethyl-.
科学研究应用
1,1’-Biphenyl, 4,4’-dibromo-2,2’,6,6’-tetramethyl- has several scientific research applications, including:
Material Science: It is used as a building block for the synthesis of advanced materials, such as liquid crystals and polymers, due to its rigid biphenyl core and functional groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for the synthesis of flame retardants and other industrial additives.
作用机制
The mechanism of action of 1,1’-Biphenyl, 4,4’-dibromo-2,2’,6,6’-tetramethyl- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its bromine atoms may form covalent bonds with nucleophilic sites on proteins or DNA, affecting their function. The methyl groups may also influence the compound’s hydrophobicity and ability to penetrate cell membranes.
相似化合物的比较
1,1’-Biphenyl, 4,4’-dibromo-2,2’,6,6’-tetramethyl- can be compared with other biphenyl derivatives, such as:
1,1’-Biphenyl, 4,4’-dibromo-: Lacks the methyl groups, leading to different reactivity and physical properties.
1,1’-Biphenyl, 2,2’,6,6’-tetramethyl-: Lacks the bromine atoms, affecting its ability to undergo substitution reactions.
1,1’-Biphenyl, 4,4’-dichloro-2,2’,6,6’-tetramethyl-:
The uniqueness of 1,1’-Biphenyl, 4,4’-dibromo-2,2’,6,6’-tetramethyl- lies in its combination of bromine and methyl substituents, which confer specific chemical and physical properties that can be exploited in various applications.
属性
IUPAC Name |
5-bromo-2-(4-bromo-2,6-dimethylphenyl)-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Br2/c1-9-5-13(17)6-10(2)15(9)16-11(3)7-14(18)8-12(16)4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRNUKOYCMDUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=C(C=C(C=C2C)Br)C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731174 | |
| Record name | 4,4'-Dibromo-2,2',6,6'-tetramethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22409-76-3 | |
| Record name | 4,4'-Dibromo-2,2',6,6'-tetramethyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B3253428.png)











